3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol
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Overview
Description
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol is an organic compound known for its unique chemical structure and properties It is a derivative of hydrazine and phenol, featuring a dinitrophenyl group attached to a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, resulting in the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenolic compounds. These products have diverse applications in various fields of research and industry.
Scientific Research Applications
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: This compound features a trimethoxy group instead of the phenolic hydroxyl group.
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives: These compounds have a thiazolidine ring instead of the phenolic structure.
Uniqueness
3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of a dinitrophenyl group and a phenolic hydroxyl group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICGVFXASYDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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